Endothelin 3

説明

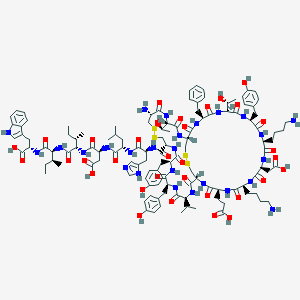

Structure

2D Structure

特性

CAS番号 |

125692-40-2 |

|---|---|

分子式 |

C121H168N26O33S4 |

分子量 |

2643.1 g/mol |

IUPAC名 |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7,13-bis(4-aminobutyl)-22-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,28-bis(1-hydroxyethyl)-16,39,42-tris[(4-hydroxyphenyl)methyl]-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C121H168N26O33S4/c1-11-62(7)97(117(175)139-89(121(179)180)49-70-53-126-77-25-17-16-24-75(70)77)145-118(176)98(63(8)12-2)144-112(170)88(52-95(157)158)136-105(163)81(44-60(3)4)131-109(167)86(50-71-54-125-59-127-71)134-113(171)90-56-182-181-55-76(124)101(159)146-99(64(9)148)120(178)142-91-57-183-184-58-92(115(173)143-96(61(5)6)116(174)137-84(48-69-32-38-74(152)39-33-69)107(165)132-82(108(166)141-90)46-67-28-34-72(150)35-29-67)140-104(162)80(40-41-93(153)154)130-102(160)78(26-18-20-42-122)129-110(168)87(51-94(155)156)135-103(161)79(27-19-21-43-123)128-106(164)83(47-68-30-36-73(151)37-31-68)138-119(177)100(65(10)149)147-111(169)85(133-114(91)172)45-66-22-14-13-15-23-66/h13-17,22-25,28-39,53-54,59-65,76,78-92,96-100,126,148-152H,11-12,18-21,26-27,40-52,55-58,122-124H2,1-10H3,(H,125,127)(H,128,164)(H,129,168)(H,130,160)(H,131,167)(H,132,165)(H,133,172)(H,134,171)(H,135,161)(H,136,163)(H,137,174)(H,138,177)(H,139,175)(H,140,162)(H,141,166)(H,142,178)(H,143,173)(H,144,170)(H,145,176)(H,146,159)(H,147,169)(H,153,154)(H,155,156)(H,157,158)(H,179,180)/t62-,63-,64?,65?,76-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,96-,97-,98-,99-,100-/m0/s1 |

InChIキー |

OQGZWNZGVYLIFX-XKIQDWPYSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC8=CC=CC=C8)[C@@H](C)O)CC9=CC=C(C=C9)O)CCCCN)CC(=O)O)CCCCN)CCC(=O)O)[C@@H](C)O)N |

正規SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CN=CN3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CC8=CC=CC=C8)C(C)O)CC9=CC=C(C=C9)O)CCCCN)CC(=O)O)CCCCN)CCC(=O)O)C(C)O)N |

ピクトグラム |

Irritant |

配列 |

CTCFTYKDKECVYYCHLDIIW |

製品の起源 |

United States |

Molecular Biology and Genetic Architecture of Endothelin 3 Edn3

Gene Structure and Genomic Organization

The EDN3 gene in humans is located on chromosome 20, specifically at band 20q13.32. wikipedia.orggenecards.orgproteinatlas.org Its genomic location spans from approximately 59,300,443 base pairs to 59,325,992 base pairs. wikipedia.orgproteinatlas.org The human EDN3 gene is known to produce multiple transcript variants through alternative splicing, which encode different protein isoforms. maayanlab.cloudnih.gov In mice, the Edn3 gene is located on chromosome 2. wikipedia.org The rat Edn3 gene is located on chromosome 3. alliancegenome.org

Transcriptional Regulation and mRNA Expression Profiles

Transcriptional regulation of endothelin ligands during development is an area where understanding is still developing. nih.gov However, research has shed light on EDN3 mRNA expression patterns in various tissues and under different conditions. EDN3 mRNA is expressed in a variety of non-malignant human tissues, including the pancreas, spleen, prostate, testis, small intestine, and colon, presenting as two major transcripts of approximately 2.4 and 2.7 kilobases in size. nih.gov

Studies have investigated EDN3 mRNA expression in specific contexts, such as Hirschsprung's disease (HD), a congenital disorder involving neural crest-derived cells. In normal colon tissue, consistent EDN3 mRNA expression is observed. nih.gov However, in individuals with HD, decreased EDN3 mRNA levels have been noted in both ganglionic and aganglionic segments of bowel specimens in some cases, and specifically in the aganglionic segment in others. nih.gov These findings suggest that altered EDN3 expression may contribute to the maldevelopment of neural crest-derived cells in HD. nih.gov

Epigenetic mechanisms, such as DNA methylation, have been identified as playing a role in regulating EDN3 expression. Hypermethylation of the EDN3 promoter has been found to be a predominant mechanism leading to gene silencing in human breast cancer. nih.gov This epigenetic inactivation can result in a significant loss of EDN3 mRNA expression in tumor tissues compared to normal matched breast tissues. nih.gov Reversal of this epigenetic silencing through treatment with demethylating agents can lead to the re-expression of EDN3 mRNA in vitro. nih.gov

| Tissue/Condition | EDN3 mRNA Expression Level | Notes | Source |

| Normal Human Pancreas | Abundant | Two major transcripts (2.4 and 2.7 kb) | nih.gov |

| Normal Human Spleen | Abundant | Two major transcripts (2.4 and 2.7 kb) | nih.gov |

| Normal Human Prostate | Abundant | Two major transcripts (2.4 and 2.7 kb) | nih.gov |

| Normal Human Testis | Abundant | Two major transcripts (2.4 and 2.7 kb) | nih.gov |

| Normal Human Small Intestine | Abundant | Two major transcripts (2.4 and 2.7 kb) | nih.gov |

| Normal Human Colon | Abundant | Two major transcripts (2.4 and 2.7 kb) | nih.gov |

| Normal Human Colon (HD study) | Constant | Consistent expression observed in normal controls | nih.gov |

| HD Ganglionic Segment | Decreased (some cases) | Compared to normal colon | nih.gov |

| HD Aganglionic Segment | Decreased (some cases) | Compared to normal colon, more frequent decrease than ganglionic segment | nih.gov |

| Human Breast Cancer | Decreased/Lost (frequent) | Often due to promoter hypermethylation | nih.gov |

Post-Translational Processing and Bioactive Peptide Formation

Endothelin 3, like other endothelin peptides, is initially synthesized as a larger, biologically inert precursor protein known as preproendothelin-3 (B1176003) (preproEDN3). nih.govbiologists.comgoogle.com This precursor undergoes a series of proteolytic cleavages to yield the mature, bioactive 21-amino acid peptide. nih.govbiologists.comgoogle.com The processing involves at least two key enzymatic steps.

PreproEDN3, which is approximately 200 amino acids long, is first cleaved by furin or a furin-like protease. nih.govbiologists.com This cleavage occurs before secretion and results in the formation of an intermediate precursor peptide, referred to as big-EDN3. nih.govbiologists.com Big-EDN3 is an inactive precursor, typically 37-41 amino acids in length. nih.gov

The final step in the maturation of EDN3 involves the conversion of big-EDN3 to the active 21-amino acid peptide. This is primarily carried out by membrane-bound metalloproteases known as endothelin-converting enzymes (ECEs). nih.govbiologists.com

Role of Endothelin-Converting Enzyme 1 (ECE1)

Endothelin-Converting Enzyme 1 (ECE1) is a key enzyme involved in the proteolytic processing of big-EDN3 to its biologically active form. biologists.comportlandpress.comwikipedia.orgsinobiological.comxn--80aabqbqbnift4db.xn--p1ai ECE1 is a single-pass type II transmembrane protein belonging to the neprilysin (NEP) family of zinc proteases. elabscience.com It is widely expressed and has several alternatively spliced forms. elabscience.com ECE1 is involved in the proteolytic processing of all three endothelin peptides: EDN1, EDN2, and EDN3. wikipedia.orgsinobiological.comxn--80aabqbqbnift4db.xn--p1aielabscience.com The conversion of big-EDN3 to mature EDN3 by ECE1 occurs at the cell membrane. nih.govbiologists.com Defects in ECE1 are associated with certain developmental disorders, including a form of Hirschsprung disease with cardiac defects and autonomic dysfunction. elabscience.com

Role of Furin-Type Proteases

Furin is a cellular endoprotease that plays a critical role in the initial processing of preproendothelin (B1168534) precursors, including preproEDN3. nih.govbiologists.comproquest.comnih.gov Furin-type proteases cleave the prepropeptide to generate the intermediate big-EDN3. nih.govbiologists.com This cleavage step precedes the action of ECEs. nih.govbiologists.com Furin is a member of the proprotein convertase family and is known to activate a wide range of proprotein substrates within the secretory pathway. nih.govnews-medical.net The cleavage by furin typically occurs at specific recognition sites within the proprotein sequence.

Comparative Genomics and Evolutionary Divergence of the Endothelin System

Comparative genomics analyses have been instrumental in understanding the evolutionary history of the endothelin system, including EDN3. Comparing genomes across different species provides insights into the structure, function, and evolutionary relationships of genes and genomes. consensus.app

Vertebrate-Specific Innovation of the Endothelin Core System

The endothelin core system, comprising endothelin ligands (Edn) and their receptors (Ednr), is considered a vertebrate-specific innovation. oup.comnih.govnih.gov This system likely emerged in the common vertebrate ancestor before the divergence of jawless (cyclostome) and jawed (gnathostome) vertebrate lineages. biologists.comoup.comnih.gov The evolution of the endothelin system is closely linked to the acquisition and diversification of neural crest cells (NCCs), a key innovation in vertebrates. biologists.comoup.comnih.govnih.gov

The components of the endothelin core system in modern vertebrate genomes are thought to originate from single genes that underwent duplication events during vertebrate evolution, particularly through whole-genome duplications (WGDs). oup.comnih.govnih.gov After two rounds of genome duplication in early vertebrate evolution, an ancestral gnathostome is estimated to have possessed four ligand and four receptor genes. oup.comnih.gov

The endothelin family in tetrapods consists of EDN1, EDN2, and EDN3. nih.govbiologists.com Teleost fish, however, have a fourth endothelin peptide, EDN4, which was likely present in the common vertebrate ancestor but subsequently lost in tetrapods. nih.govbiologists.comnih.gov The endothelin system in fishes was further expanded by a fish-specific genome duplication, leading to the retention of duplicated edn2, edn3, ednrA, and ednrB1 genes in teleost fishes. oup.comnih.gov

Functional divergence analyses suggest that following each round of genome duplication, coevolution of ligands and their binding regions in the receptors occurred, adapting the endothelin signaling system to an increased number of potential ligand-receptor interactions. oup.comnih.gov Studies in Danio fishes have shown that functions of two paralogous loci encoding Edn3 have been partitioned between skin and non-skin iridophores, highlighting evolutionary changes in Edn3 requirements for pigment patterning across vertebrates. biorxiv.orgnih.gov

Impact of Whole-Genome Duplication Events on EDN3 Evolution

Whole-genome duplication (WGD) events have significantly shaped the evolutionary history of the endothelin system, including the EDN3 gene, within vertebrates oup.comnih.govnih.govnumberanalytics.com. Early in the evolution of vertebrates, two rounds of WGD (1R and 2R) occurred, providing the genetic raw material for the expansion of gene families, including those encoding endothelin ligands and receptors oup.comnumberanalytics.com. This resulted in an ancestral gnathostome endothelin system potentially consisting of four ligand and four receptor genes oup.com.

Following these initial duplications, differential gene retention and loss occurred in various lineages. For instance, the previously unknown fourth endothelin ligand, Edn4, was retained in teleost fish but lost in tetrapods oup.com. Bony vertebrates generally possess three receptor genes: EdnrA, EdnrB1, and EdnrB2, although EdnrB2 was secondarily lost in the mammalian lineage oup.com.

Teleost fish experienced an additional, fish-specific genome duplication (FSGD), which further expanded their endothelin system. This event led to the retention of duplicated edn2, edn3, ednrA, and ednrB1 genes in teleost fish oup.com. Functional divergence analyses suggest that coevolution of ligands and their binding regions in receptors occurred after each WGD event, adapting the endothelin signaling system to an increased number of potential ligand-receptor interactions oup.com. Duplications of genes within the endothelin system are also associated with functional specialization, particularly in the development of neural crest derivatives oup.com. Research indicates that pigmentation genes, including those in the endothelin pathway, were preferentially retained in duplicate after the FSGD in teleosts, contributing to the complexity and diversity of their pigmentary systems nih.gov.

Genetic Variants and Mutations in EDN3 Gene

Genetic variations and mutations within the EDN3 gene can disrupt its normal function and have been associated with several congenital disorders, primarily those affecting neural crest-derived tissues medlineplus.govmedlineplus.govontosight.aistorymd.compreventiongenetics.com. The most notable conditions linked to EDN3 variants are Hirschsprung disease and Waardenburg syndrome type IV medlineplus.govmedlineplus.govstorymd.compreventiongenetics.com.

Point Mutations

Point mutations, which involve changes to a single DNA nucleotide, represent one type of genetic variant found in the EDN3 gene medlineplus.govmedlineplus.govstorymd.compreventiongenetics.com. These mutations can alter the gene's instructions, leading to the production of a non-functional or improperly functioning this compound protein medlineplus.govmedlineplus.govstorymd.com.

Research has identified various point mutations in EDN3 in individuals with Hirschsprung disease and Waardenburg syndrome type IV medlineplus.govmedlineplus.govstorymd.compreventiongenetics.comnih.gov. For example, variants that change a single DNA building block or insert an additional nucleotide in the gene can disrupt the normal function of this compound, preventing its crucial role in the development of enteric nerves and melanocytes during embryonic development medlineplus.govmedlineplus.govstorymd.com. A novel missense mutation in EDN3 was reported in an Indian family presenting with both Waardenburg syndrome and Duchenne muscular dystrophy nih.gov. While EDN3 mutations are associated with both syndromic (Waardenburg-Shah syndrome) and non-syndromic forms of Hirschsprung disease, studies on sporadic cases of Hirschsprung disease have sometimes shown a low mutation rate in EDN3 compared to other genes like RET and EDNRB, suggesting potential involvement of other genetic or environmental factors preventiongenetics.comnih.gov.

Gene Duplications

Gene duplications involving the EDN3 locus have also been documented and can have significant phenotypic consequences, particularly related to pigmentation biorxiv.orgresearchgate.netnih.govplos.org. In chickens, gene duplications encompassing the EDN3 gene are strongly correlated with fibromelanosis, a condition characterized by hyperpigmentation of the dermal layer of skin and internal connective tissues researchgate.netnih.govplos.org.

Studies in Silkie chickens, a breed known for fibromelanosis, identified a approximately 130-kb gene duplication interval containing EDN3 and other genes researchgate.netnih.gov. This duplication was found to be specific to fibromelanotic chickens and resulted in an almost twofold increase in the expression levels of the duplicated genes, including EDN3, compared to non-fibromelanotic chickens researchgate.netnih.gov. This increased expression of EDN3, a potent mitogen for melanoblasts/melanocytes, is strongly suggested to be the trigger for the hypermelanization observed in these chickens researchgate.netnih.gov.

Endothelin Receptor Interactions and Downstream Signaling Pathways

Endothelin Receptor Subtypes: Endothelin A Receptor (ETAR) and Endothelin B Receptor (ETBR)

The endothelin system primarily signals through two receptor subtypes, ETAR and ETBR. biologists.comresearchgate.netnih.gov Both receptors are members of the Class A G protein-coupled receptor family and share approximately 60% sequence similarity. nih.govbiorxiv.org ETAR is predominantly found in vascular smooth muscle cells and is also present in various human tissues, including the heart, lungs, and kidneys. guidetopharmacology.orgnih.gov ETBR is located on vascular endothelial cells and has a high expression level in the brain. nih.govguidetopharmacology.orgnih.gov ETBR is also found in other locations such as glial cells and neurons in the central nervous system, as well as epithelial cells. guidetopharmacology.orgfrontiersin.org

Ligand-Receptor Binding Specificity and Affinity

The endothelin receptor subtypes exhibit differential binding affinities for the three endothelin isopeptides (ET-1, ET-2, and ET-3). biologists.comnih.govbiorxiv.org This differential binding is crucial for the distinct physiological roles mediated by each receptor. biologists.com

Preferential Binding of Endothelin 3 to ETBR

This compound demonstrates a preferential binding to the ETBR. plos.orggoogle.com While ETAR shows similar high affinities for ET-1 and ET-2, it exhibits a significantly weaker affinity (approximately 100-fold lower) for ET-3. nih.govbiorxiv.org In contrast, ETBR binds non-selectively to all three endothelin peptides, with ET-3 being equally effective as ET-1 and ET-2 for this receptor. biologists.comnih.govbiorxiv.orguniprot.org At physiological concentrations, ET-3 binds nearly exclusively to ETBR. plos.org

Molecular Mechanisms of ETAR Discrimination Between Endothelin Isopeptides

The differential architecture of the extracellular loops, particularly extracellular loop 2 (ECL2), of ETAR and ETBR is suggested to contribute to the selectivity for endothelin isopeptides. nih.govresearchgate.net Molecular dynamics simulations and interaction energy analysis have been employed to understand how ETAR discriminates between ET-1 and ET-3. researchgate.netnih.gov These studies indicate that ET-1 exhibits greater binding free energy and higher structural and dynamical stability when bound to ETAR compared to ET-3. researchgate.netnih.gov Key residues within ETAR that are critical for this discrimination have been identified through interaction energy analysis. researchgate.netnih.gov The difference in the orthosteric pocket volume on the extracellular side of ETAR upon binding of ET-1 versus ET-3 leads to a conformational difference in transmembrane helix 6 (TM6) on the intracellular side, influencing signaling function. researchgate.net

High Affinity Interactions with ETAR under Specific Conditions

While ET-3 generally has a low affinity for ETAR, some studies have investigated its interaction with recombinant ETAR. Apparent Kd values for ET-3 as low as 50 nM have been reported in binding experiments performed at low protein concentrations. nih.gov However, larger values (up to 1 µM) were observed at higher protein concentrations, suggesting potential assay condition dependencies. nih.gov Studies using monoiodo ET-3 derivatives have also shown that certain derivatives can label ETAR binding sites with nanomolar affinity, although their binding was prevented by ET-1 and ET-3, as well as ETAR-selective antagonists. nih.gov These findings suggest that under specific experimental conditions, ET-3 or its derivatives can exhibit higher affinity interactions with ETAR than typically observed, although ET-3 is not considered an ETBR-specific ligand based on these findings. nih.gov

G-Protein Coupled Receptor (GPCR) Signaling Mechanisms

Endothelin receptors, being Class A GPCRs, mediate their effects through coupling with heterotrimeric G proteins. biologists.comnih.govbiorxiv.org These G proteins are composed of a Gα subunit and an obligate Gβ/Gγ heterodimer. biologists.com Upon ligand binding, the receptor undergoes conformational changes that facilitate the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα subunit from the Gβ/Gγ dimer and the activation of downstream effectors. biologists.com

Both ETAR and ETBR are capable of coupling to multiple families of Gα proteins, including Gq/11, Gi/o, Gs, and G12/13. biologists.comguidetopharmacology.orgfrontiersin.org The specific G protein coupling can vary depending on the receptor subtype and the cell or tissue type. biologists.comguidetopharmacology.org For instance, ETAR primarily couples to Gq, while ETBR couples to Gs, Gi, and Gq proteins. biorxiv.orgfrontiersin.org This differential coupling contributes to the diverse and sometimes opposing cellular responses mediated by the two receptor subtypes. biorxiv.org

Intracellular Signaling Cascades Activated by this compound

Activation of endothelin receptors by ligands such as ET-3 triggers various intracellular signaling cascades. biologists.comjax.org These pathways regulate a multitude of cellular processes, including calcium mobilization, protein kinase activation, and gene expression. biologists.comguidetopharmacology.orgjax.org

ETBR activation, particularly by ET-3, is known to stimulate phospholipase C-β (PLCβ), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govahajournals.org IP3 then induces the release of Ca2+ from the endoplasmic reticulum, increasing intracellular calcium concentration. nih.govahajournals.org DAG activates protein kinase C (PKC). ahajournals.org ETBR activation can also lead to increased intracellular calcium levels through other mechanisms, including store-operated Ca2+ entry and receptor-operated Ca2+ entry. nih.govnih.gov

Endothelin receptor activation can also stimulate phospholipase A2 (PLA2), leading to the formation of arachidonic acid and its metabolites. guidetopharmacology.orgahajournals.org Furthermore, endothelin signaling can activate various protein kinases, including mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38, as well as the PI3K/AKT pathway and Rho GTPase pathways. google.comahajournals.orgjneurosci.orgmdpi.comaacrjournals.orgnih.gov These kinase cascades play critical roles in mediating cellular responses such as proliferation, differentiation, and survival. biologists.comguidetopharmacology.orgjax.orgnih.gov

ETBR activation in endothelial cells can also mediate the release of vasodilator factors like nitric oxide (NO) and prostacyclin (PGI2). guidetopharmacology.orggoogle.comnih.gov ET-3 binding to ETBR on endothelial cells increases intracellular Ca2+, which activates NO synthase to produce NO, leading to vasodilation. plos.orgnih.gov

In some contexts, endothelin receptors can also signal in a G protein-independent manner through interaction with β-arrestins, which can organize complex signaling networks. physiology.org

Below is a table summarizing the primary G protein coupling and some downstream signaling pathways associated with ETAR and ETBR:

| Receptor Subtype | Primary G Protein Coupling | Key Downstream Signaling Pathways |

| ETAR | Gq/11 | Phospholipase C, Increased Intracellular Ca2+, Protein Kinase C, MAPK pathways, β-arrestin signaling biologists.combiorxiv.orgguidetopharmacology.orgfrontiersin.orgahajournals.orgahajournals.orgnih.govphysiology.org |

| ETBR | Gs, Gi/o, Gq/11 | Phospholipase C, Increased Intracellular Ca2+, Protein Kinase C, MAPK pathways, NO production, Prostacyclin release, β-arrestin signaling biologists.combiorxiv.orgguidetopharmacology.orgfrontiersin.orggoogle.comnih.govahajournals.orgjneurosci.orgnih.govphysiology.org |

Note: The specific signaling pathways activated can be cell and tissue-dependent.

Mitogen-Activated Protein Kinase (MAPK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are key signaling cascades activated by endothelin receptor engagement, including by ET-3. mdpi.comnih.govcdnsciencepub.com These pathways play crucial roles in regulating cell proliferation, differentiation, and survival. nih.gov The MAPK family includes Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. frontiersin.org

Studies have shown that ET-3 can induce the phosphorylation and activation of p42/44 MAPK, also known as ERK1/2, through ETBR in certain cell types, such as human choriocarcinoma cells. nih.govnih.gov This activation can occur via Gi- and Gq-dependent pathways, converging at Ras/Raf. nih.govnih.gov While ET-3 has been shown to stimulate preadipocyte growth, this effect was found to be independent of p38 MAPK and PKC pathways in 3T3-L1 preadipocytes, although MEK1/ERK and JNK/c-JUN were suggested to be necessary. frontiersin.orgnih.gov In some contexts, endothelin-mediated activation of MAPK pathways, particularly ERK1/2, is associated with cell survival, while JNK activation can be linked to pro-death roles. arvojournals.org

Data from research on 3T3-L1 preadipocytes indicates the involvement of specific MAPK components in ET-3 signaling:

| MAPK Component | ET-3 Effect (3T3-L1 Preadipocytes) | Inhibitor Effect on ET-3 Induced Growth |

| ERK (p42/44) | Phosphorylation not stimulated frontiersin.org | Blocked ET-3 stimulated cell numbers and BrdU incorporation frontiersin.org |

| JNK/c-JUN | Phosphorylation increased frontiersin.org | Blocked ET-3 stimulated cell numbers and BrdU incorporation frontiersin.org |

| p38 MAPK | Protein expression not changed frontiersin.org | Did not alter ET-3 effect on cell growth frontiersin.orgnih.gov |

Note: Data compiled from research findings in 3T3-L1 preadipocytes. frontiersin.orgnih.gov

AMP-activated Protein Kinase (AMPK) Pathway

The AMP-activated protein kinase (AMPK) pathway has been identified as a downstream target of this compound signaling, particularly in the context of preadipocyte growth. Research using 3T3-L1 white preadipocytes demonstrated that ET-3 stimulates preadipocyte growth through the ETAR, and this effect involves the AMPK pathway. nih.govresearchgate.net Specifically, ET-3 induced increases in the phosphorylation of AMPK protein, and pretreatment with a specific inhibitor of AMPK blocked the ET-3-induced increases in phosphorylation. nih.govresearchgate.net These findings suggest that AMPK is a necessary component in the signaling cascade initiated by ET-3 binding to ETAR in these cells, contributing to their growth. nih.govresearchgate.netdntb.gov.ua

JNK/c-JUN and STAT3 Pathways

This compound signaling also involves the activation of the JNK/c-JUN and STAT3 pathways. In 3T3-L1 preadipocytes, ET-3 stimulates growth through the ETAR, and this process is mediated, in part, by the JNK/c-JUN and STAT3 pathways. frontiersin.orgnih.govresearchgate.netdntb.gov.ua ET-3 treatment leads to increased phosphorylation of c-JUN and STAT3 proteins. nih.govresearchgate.net Inhibition of JNK/c-JUN or JAK/STAT3 pathways prevents the ET-3-induced phosphorylation of their respective targets and antagonizes ET-3-induced cell growth. frontiersin.orgnih.govresearchgate.net

The JNK pathway, upon activation, can phosphorylate c-Jun, a component of the AP-1 transcription factor complex, which can then regulate gene expression. mdpi.complos.org STAT3 is a transcription factor that, upon phosphorylation (e.g., at Y705), can dimerize, translocate to the nucleus, and activate target gene expression. mdpi.com The activation of STAT3 can be triggered by various receptors and kinases, including JAK family members. mdpi.com Research indicates that ET-3 can increase the immunocytochemical staining of c-Jun in primary rat retinal ganglion cells. plos.org Furthermore, there appears to be a positive feedback loop where ET receptors and c-Jun regulate each other's expression. plos.org STAT3 has also been identified as a transcriptional activator of ETBR in reactive astrocytes. pnas.org

cAMP-PKA Signaling Pathway

The cAMP-PKA signaling pathway is another cascade that can be influenced by endothelin receptor activation. Endothelin receptors, being GPCRs, can couple to Gs and Gi/o proteins, which respectively stimulate and inhibit adenylyl cyclase, the enzyme responsible for producing cyclic AMP (cAMP). biologists.combiorxiv.org Changes in cAMP levels can then affect the activity of Protein Kinase A (PKA). biologists.com

Research on hen granulosa cells suggests that Endothelin-3 can suppress Luteinizing Hormone Receptor expression by regulating the cAMP-PKA pathway. mdpi.com While ETAR and ETBR can inhibit PKA activity in certain cell types, the specific mechanisms and the role of ET-3 in modulating the cAMP-PKA pathway vary depending on the cellular context. jneurosci.org

Involvement of PI3K/AKT, NF-κB, and Rho GTPase Pathways

Endothelin receptor signaling, including that mediated by ET-3, involves the activation of the PI3K/AKT, NF-κB, and Rho GTPase pathways in various cell types. portlandpress.commdpi.comnih.govcdnsciencepub.comresearchgate.net

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is frequently activated downstream of endothelin receptors and plays a significant role in processes such as cell survival, proliferation, and migration. cdnsciencepub.comnih.govjcancer.org ET-3, particularly through ETBR, has been shown to activate the PI3K/AKT pathway. jcancer.orgaacrjournals.org For instance, in breast cancer cells, ETBR activation by ET-3 leads to increased phosphorylation of AKT1. jcancer.org This pathway is crucial for various cellular functions, and its dysregulation is implicated in several diseases. jcancer.org

The NF-κB pathway is another key signaling cascade activated by endothelins. portlandpress.commdpi.comnih.govresearchgate.net This pathway is involved in regulating the expression of genes related to cell survival, proliferation, and immune responses. mdpi.comnih.govresearchgate.net

Rho GTPases, including RhoA, Rac1, and Cdc42, are small GTP-binding proteins that act as molecular switches regulating the actin cytoskeleton and various intracellular signaling pathways. jneurosci.orgmdpi.com Endothelin receptors, particularly through coupling to Gα12/13 and Gαq proteins, can activate Rho GTPases. biologists.commdpi.com These GTPases are involved in processes such as cell migration, adhesion, and the regulation of endothelin-converting enzyme activity. mdpi.comnih.gov While some studies indicate that endothelin can suppress cell migration via the JNK pathway in a manner dependent on Src kinase, Rac1, and Cdc42, the specific role of ET-3 in directly modulating Rho GTPase activity needs further detailed exploration in various cellular contexts. jneurosci.orgnih.gov

In human cancers, endothelin signaling broadly activates these pathways, contributing to processes like cell survival, proliferation, and metastasis. mdpi.comnih.govresearchgate.net

Regulation of Endothelin Receptor Expression by this compound

The expression levels of endothelin receptors, ETAR and ETBR, can be regulated, and this compound itself may play a role in this regulation. While the provided search results primarily focus on the downstream signaling activated by ET-3 binding to its receptors, some information suggests a potential feedback mechanism involving ET-3 and receptor expression.

Research indicates that in primary rat retinal ganglion cells and human non-pigmented ciliary epithelial cells, treatment with ET-3 can increase the immunocytochemical staining of c-Jun, a transcription factor that, along with C/EBPβ, regulates ETBR expression. plos.org Furthermore, overexpression of either ETAR or ETBR was found to promote the upregulation of c-Jun, suggesting a positive feed-forward loop where endothelin receptors and c-Jun regulate each other's expression. plos.org This implies that ET-3, by activating its receptors and subsequently influencing transcription factors like c-Jun, could indirectly impact the expression levels of endothelin receptors themselves. plos.org

Additionally, studies in ETB-deficient rats subjected to elevated intraocular pressure showed an appreciable upregulation of ETB receptors following overexpression of the ETA receptor in cell culture experiments. arvojournals.org This suggests a potential cross-talk or regulatory mechanism between the two receptor subtypes, which could be indirectly influenced by the presence and signaling of endothelins, including ET-3. arvojournals.org

Physiological and Developmental Roles of Endothelin 3 Signaling

Regulation of Cell Proliferation and Growth

Beyond its well-established roles in neural crest development, EDN3 signaling also influences the proliferation and growth of other cell types, including preadipocytes and gastrointestinal epithelial cells.

Recent research has shed light on the role of EDN3 in regulating the growth of fat cells. frontiersin.orgnih.govnih.govresearchgate.net Studies using 3T3-L1 white preadipocytes have shown that EDN3 can induce an increase in both cell number and the incorporation of BrdU, a marker of cell proliferation. frontiersin.orgnih.govnih.govresearchgate.net

This stimulatory effect on preadipocyte growth is mediated through the endothelin A receptor (ETAR), rather than the endothelin B receptor (ETBR). frontiersin.orgnih.govresearchgate.net The downstream signaling pathways involved include the AMPK, JNK/c-JUN, and JAK/STAT3 pathways. frontiersin.orgnih.govnih.gov Interestingly, this effect appears to be specific to certain types of preadipocytes, as EDN3 did not alter the growth of HIB1B brown preadipocytes or D12 beige preadipocytes. frontiersin.orgnih.gov This suggests a preadipocyte type-dependent role for EDN3 in adipogenesis. frontiersin.orgnih.gov

Signaling Pathways in EDN3-Stimulated Preadipocyte Growth

| Receptor | Downstream Pathways | Effect | Reference |

|---|---|---|---|

| ETAR | AMPK, JNK/c-JUN, JAK2/STAT3, SphK, SMase2 | Stimulation of 3T3-L1 white preadipocyte proliferation | frontiersin.orgnih.govresearchgate.net |

| ETBR | - | No significant role in EDN3-stimulated preadipocyte growth | nih.govresearchgate.net |

EDN3 also plays a role in regulating the growth of epithelial cells in the gastrointestinal tract. nih.gov It has been reported that EDN3 stimulates the growth of these cells, with a particularly strong effect on colonic epithelial cells. nih.gov Studies have shown that EDN3 can dose-dependently and region-specifically stimulate the growth of gastrointestinal epithelial cells in primary culture. nih.gov The responsiveness is highest in colonic epithelial cells, followed by duodenal and glandular stomach epithelial cells. nih.gov

Both EDN3 and its receptor are expressed in colonic mesenchymes and epithelia, with much higher levels in the mesenchymes. nih.gov This suggests that EDN3 may play an important role in controlling the growth of colonic epithelial cells through epithelial-mesenchymal interactions. nih.gov In organotypic cultures of human fetal colonic epithelium, EDN3 has been shown to increase the proliferation of intestinal epithelial cells and enhance the survival of goblet cells. nih.gov

Modulation of Gonadal Function and Hormone Synthesis

Endothelin 3 (ET-3) plays a significant role in the intricate regulation of ovarian function, particularly influencing the viability and steroidogenic activity of granulosa cells.

Research has demonstrated that this compound has a notable impact on the biological functions of granulosa cells, which are essential for follicular development. nih.govmdpi.com Studies involving the overexpression of the EDN3 gene in hen granulosa cells have shown that ET-3 promotes cell viability and proliferation. nih.govnih.gov This effect is consistent with its known role in promoting the proliferation of other cell types, such as melanocytes derived from neural crest cells. nih.govresearchgate.net

While promoting viability, ET-3 also influences the differentiation and hormonal output of these cells. In rat granulosa cell cultures, both Endothelin 1 (ET-1) and ET-3 were found to decrease basal estrogen secretion. nih.govnih.gov This suggests a modulatory role for ET-3 in ovarian steroidogenesis, where it supports cell survival while potentially restraining certain aspects of hormone production. nih.gov

Table 1: Effects of this compound on Granulosa Cell Functions

| Function | Effect of this compound | Supporting Evidence |

|---|---|---|

| Cell Viability | Promotes | Overexpression of EDN3 enhanced granulosa cell viability. nih.govnih.gov |

| Cell Proliferation | Promotes | Consistent with its role in promoting melanocyte proliferation. nih.gov |

| Hormone Synthesis | Inhibits | Decreased basal estrogen secretion in rat granulosa cells. nih.govnih.gov |

| Differentiation | Modulates | Induces melanocyte differentiation in poultry neural crest cells. nih.govresearchgate.net |

A key aspect of ET-3's function within the ovary is its significant inhibitory effect on the expression of the Luteinizing Hormone Receptor (LHR). nih.govmdpi.com Studies in hen granulosa cells have revealed that overexpression of EDN3 leads to a significant reduction in LHR expression and a decrease in Luteinizing Hormone (LH) secretion. mdpi.comnih.gov

This inhibitory action is likely mediated through the cAMP-PKA signaling pathway. nih.govresearchgate.net The proposed mechanism involves ET-3, through its receptor EDNRB2, leading to an increased inhibitory regulation of G protein (Gi). This, in turn, is thought to attenuate the activation of the cAMP-PKA signaling pathway, which ultimately hinders the expression of LHR and subsequent LH secretion. mdpi.com Transcriptome sequencing data further supports this by showing that while ET-3 upregulates energy metabolism and immune-related pathways, it downregulates pathways associated with follicle maturation. nih.govmdpi.com Given that LH is crucial for follicular development and ovulation, the suppression of its receptor by ET-3 indicates a potential role for this peptide in modulating reproductive capacity. mdpi.comnih.gov

Role in Nitric Oxide Generation and Vascular Modulation

This compound is a significant vasoactive peptide that influences vascular tone and homeostasis, partly through its interaction with the nitric oxide (NO) signaling pathway. nih.govwikipedia.org

The signaling pathway involving this compound and its receptor, Endothelin Receptor Type B (ETBR), is directly linked to the generation of nitric oxide. In cultured bovine endothelial cells, ET-3 has been shown to dose-dependently stimulate the production of intracellular cyclic GMP (cGMP), a key downstream molecule in the NO signaling cascade. nih.gov This effect is abolished by inhibitors of nitric oxide synthesis, confirming that ET-3 induces the synthesis of NO. nih.gov

The mechanism involves the ET-3 receptor being functionally coupled to phosphoinositide breakdown. nih.gov This process, mediated by a pertussis toxin-sensitive G-protein, leads to an increase in cytosolic free calcium concentration, which is a critical step for the activation of endothelial nitric oxide synthase (eNOS). nih.govnih.gov Therefore, the ET3-ETBR signaling axis activates eNOS, leading to the production of NO, which then acts as an endothelium-derived relaxing factor by activating soluble guanylate cyclase in target cells. nih.govyale.edu

The interplay between endothelial cells and vascular smooth muscle cells (VSMCs) is crucial for maintaining vascular homeostasis, including the regulation of blood vessel tone. lifelinecelltech.comnih.gov Endothelins are key players in this communication. While often known for their vasoconstrictive properties, their ability to stimulate NO production provides a counter-regulatory vasodilatory effect. nih.govresearchgate.net

The balance between vasoconstriction and vasodilation is essential for vascular homeostasis. frontiersin.org Endothelins, including ET-3, act on receptors expressed on vascular smooth muscle cells to modulate their contractility. researchgate.netnih.gov The NO generated by endothelial cells in response to ET-3 diffuses to the underlying smooth muscle cells, where it induces relaxation, thereby contributing to the regulation of vascular tone. nih.govresearchgate.net This dual action, direct influence on VSMC contraction and indirect induction of relaxation via NO, underscores the complex role of the endothelin system in maintaining the delicate balance required for vascular smooth muscle cell homeostasis.

Influence on Neuronal Function in the Central Nervous System

This compound and its signaling pathways are integral to the development and function of the central nervous system (CNS). nih.gov The peptide, its precursors, and its receptors are found at strategic sites within the CNS, particularly in areas controlling autonomic functions. nih.gov

ET-3's primary role in neurodevelopment is linked to its interaction with the Endothelin Receptor Type B (EDNRB). wikipedia.orgmedlineplus.gov This interaction is essential for the proper development of neural crest-derived cell lineages. wikipedia.orggenecards.org These lineages give rise to critical cell types, including melanocytes and enteric neurons. medlineplus.gov Consequently, mutations in the EDN3 gene are associated with congenital disorders like Waardenburg syndrome and Hirschsprung disease, which involve defects in these neural crest-derived cells. medlineplus.gov

In the context of the enteric nervous system (ENS), ET-3 has been shown to have multiple roles. It influences the proliferation, differentiation, and migration of enteric neural crest cells. nih.gov Studies using avian models have demonstrated that an excess of ET-3 can lead to a significant increase in the number of ganglion cells (hyperganglionosis), associated with increased proliferation of enteric crest cells. nih.gov Furthermore, ET-3 can inhibit neuronal differentiation and modulate the chemoattraction of neural crest cells to other signaling molecules like Glial-Derived Neurotrophic Factor (GDNF). nih.gov Within the broader CNS, endothelins are considered to function as neuromodulators or local hormones, contributing to central autonomic control and cardiorespiratory homeostasis. nih.gov

Table 2: Summary of this compound's Neuronal Influence

| Area of Influence | Specific Role of this compound | Key Interacting Partner |

|---|---|---|

| Neurodevelopment | Essential for development of neural crest-derived cells (melanocytes, enteric neurons). wikipedia.orgmedlineplus.gov | Endothelin Receptor Type B (EDNRB). wikipedia.org |

| Enteric Nervous System | Regulates proliferation, differentiation, and migration of neural crest cells. nih.gov | EDNRB. nih.gov |

| Central Autonomic Control | Acts as a neuromodulator or local hormone. nih.gov | CNS receptors. nih.gov |

Genetic Disorders of Neural Crest Development

The EDN3 signaling pathway is essential for the normal migration, proliferation, and differentiation of neural crest cells. biologists.comnih.gov These embryonic cells are multipotent and give rise to a diverse array of cell types, including the neurons of the peripheral nervous system and melanocytes (pigment-producing cells). nih.govbiologists.com Genetic mutations that disrupt the EDN3 pathway can therefore lead to a class of disorders known as neurocristopathies. nih.govnih.gov

Hirschsprung Disease (Aganglionic Megacolon) Pathogenesis

Hirschsprung disease (HSCR) is a congenital disorder defined by the absence of ganglion cells in the myenteric and submucosal plexuses of the distal intestine. researchgate.net This aganglionosis results from a failure of enteric neural crest cells (ENCCs) to fully colonize the gastrointestinal tract during embryonic development. nih.gov The EDN3/EDNRB signaling pathway plays a crucial role in this process. nih.govresearchgate.net

EDN3, secreted by the gut mesenchyme, binds to the Endothelin Receptor B (EDNRB) on migrating ENCCs, promoting their survival, proliferation, and continued migration. biologists.comnih.gov Mutations in the EDN3 gene can lead to a dysfunctional peptide that cannot effectively activate its receptor. This disruption impairs the vital signaling required for ENCCs to populate the hindgut, leading to an aganglionic segment of the colon. nih.govelifesciences.orgelifesciences.org Studies have identified both heterozygous and homozygous mutations in EDN3 in patients with isolated and syndromic Hirschsprung disease. nih.govnih.gov The inheritance can be recessive or act as a dominant allele with weak penetrance, highlighting the complex, multigenic nature of the disease. nih.gov

Waardenburg Syndrome Pathophysiology (Type 4B)

Waardenburg syndrome (WS) is a group of genetic conditions characterized by hearing loss and pigmentation abnormalities. Type 4 WS, also known as Waardenburg-Shah syndrome, uniquely combines these features with the aganglionosis of Hirschsprung disease. ern-ithaca.eujensenlab.org This specific combination of symptoms is directly linked to the shared developmental origin of melanocytes and enteric neurons from the neural crest. nih.gov

The pathophysiology of Waardenburg syndrome Type 4B (WS4B) involves mutations in the EDN3 gene. ern-ithaca.eurarediseasesjournal.com Similar to its role in ENCCs, the EDN3/EDNRB pathway is essential for the development of melanocytes. biologists.comoup.com Disruption of this signaling due to EDN3 mutations impairs the proliferation and migration of melanoblasts (melanocyte precursors), leading to the characteristic pigmentary defects of WS, such as patches of white skin and hair, and heterochromia irides (different colored eyes). rarediseasesjournal.com Homozygous mutations in EDN3 are typically associated with the autosomal recessive inheritance of WS4. nih.goveur.nl

Congenital Central Hypoventilation Syndrome Association

Congenital Central Hypoventilation Syndrome (CCHS) is a rare disorder of the autonomic nervous system affecting respiratory control, which is most apparent during sleep. medlineplus.gov While the primary gene implicated in over 90% of CCHS cases is PHOX2B, which is critical for autonomic nervous system development, associations with other neurocristopathy-related genes have been explored. medlineplus.govdovepress.com

A direct link to EDN3 was identified through the discovery of a frameshift mutation in the EDN3 gene in a patient with CCHS. nih.govatsjournals.org Given that CCHS is considered a neurocristopathy and has a known clinical association with Hirschsprung disease (a combination sometimes called Haddad syndrome), the involvement of the EDN3 signaling pathway is biologically plausible. atsjournals.org This suggests that in a small subset of cases, disruptions in the EDN3 pathway may contribute to the broader spectrum of autonomic nervous system dysregulation seen in CCHS.

Table 1: this compound in Genetic Disorders of Neural Crest Development

| Disorder | Pathophysiological Mechanism | Key Cellular Defect | Associated Gene |

|---|---|---|---|

| Hirschsprung Disease | Disrupted EDN3/EDNRB signaling impairs enteric neural crest cell (ENCC) development. researchgate.net | Failure of ENCC migration, proliferation, and survival, leading to aganglionosis in the distal colon. nih.gov | EDN3 |

| Waardenburg Syndrome (Type 4B) | Defective EDN3/EDNRB signaling affects both melanocyte and enteric neuron precursors. biologists.comern-ithaca.eu | Impaired development of melanocytes and ENCCs, causing pigmentation defects and aganglionosis. rarediseasesjournal.com | EDN3 |

| Congenital Central Hypoventilation Syndrome | A frameshift mutation in EDN3 has been associated with the disorder, suggesting a role in autonomic nervous system development. nih.govatsjournals.org | Disruption of neural crest-derived autonomic neuron development affecting respiratory control. | EDN3 |

Molecular Mechanisms in Cancer Progression

The role of this compound in cancer is context-dependent, exhibiting different mechanisms of action in various tumor types. In some cancers, it promotes survival and maintenance of cancer stem cells, while in others, it appears to have a tumor-suppressive role.

Autocrine this compound/Endothelin Receptor B Signaling in Glioblastoma Stem Cell Maintenance

In glioblastoma, a highly aggressive brain tumor, a subpopulation of glioblastoma stem cells (GSCs) is thought to be responsible for tumor propagation and recurrence. Research has shown that EDN3 is highly produced by these GSCs. aacrjournals.orgnih.gov These cells also express its receptor, EDNRB, creating an autocrine signaling loop where the cell produces its own survival signal. aacrjournals.org

This autocrine EDN3/EDNRB signaling is essential for maintaining the properties of GSCs. nih.gov The pathway promotes GSC survival by preventing apoptosis (programmed cell death) and is involved in maintaining their undifferentiated state and migratory capabilities. aacrjournals.orgnih.gov Blocking this signaling pathway, either with an EDNRB antagonist like BQ788 or through RNA interference against EDN3, leads to GSC apoptosis, impairs their ability to form tumorspheres, and reduces their tumorigenic capacity in animal models. aacrjournals.orgnih.gov This suggests that targeting the EDN3/EDNRB axis could be a potential therapeutic strategy to eliminate GSCs and prevent tumor recurrence. aacrjournals.org

This compound-Related Colon Carcinoma Cell Proliferation

In contrast to its role in glioblastoma, EDN3 appears to function as a tumor suppressor in colon carcinoma. researchgate.netnih.gov Studies have found that the expression of EDN3 mRNA and protein is markedly reduced or silenced in human colon tumors compared to healthy colon tissue. elsevierpure.com

The primary mechanism for this downregulation is epigenetic silencing via hypermethylation of the EDN3 gene promoter. researchgate.netnih.govelsevierpure.com This methylation prevents the gene from being transcribed into protein. researchgate.net Research indicates that this epigenetic silencing may be more involved in the progression of colorectal cancer rather than its initial induction. nih.govnih.gov Furthermore, experiments involving the forced re-expression of EDN3 in human colon cancer cell lines showed that it significantly attenuated cancer cell migration and invasion. elsevierpure.com This suggests that the loss of EDN3 expression in colon cancer removes a natural brake on tumor progression, and its re-expression could be a complementary therapeutic approach. elsevierpure.com

Table 2: this compound in Cancer Progression

| Cancer Type | Mechanism of Action | Cellular Effect | Therapeutic Implication |

|---|---|---|---|

| Glioblastoma | Autocrine EDN3/EDNRB signaling loop in glioblastoma stem cells (GSCs). aacrjournals.orgnih.gov | Promotes GSC survival, migration, and maintenance of undifferentiated state; prevents apoptosis. aacrjournals.orgnih.gov | Targeting the EDN3/EDNRB pathway may help eliminate GSCs and prevent tumor recurrence. aacrjournals.org |

| Colon Carcinoma | Epigenetic silencing of the EDN3 gene via promoter hypermethylation. researchgate.netnih.govelsevierpure.com | Loss of EDN3 expression removes its tumor-suppressive function; re-expression attenuates cell migration and invasion. elsevierpure.com | Re-expression of EDN3 could serve as a therapeutic strategy to inhibit cancer progression. elsevierpure.com |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Pathophysiological Mechanisms Involving Endothelin 3

Endothelin 3 (EDN3) is a member of the endothelin family of potent vasoactive peptides that plays a crucial role in various physiological processes. nih.gov Dysregulation of EDN3 signaling is implicated in the pathophysiology of a range of diseases, including cancer, cardiovascular disorders, and neurological conditions. nih.govgenecards.org The interaction of EDN3 with its primary receptor, the Endothelin Receptor Type B (EDNRB), is essential for the development of neural crest-derived cell lineages, and mutations affecting this pathway are associated with congenital disorders. nih.gov

Advanced Research Methodologies and Future Research Directions

In Vitro and In Vivo Model Systems for Endothelin 3 Research

A variety of model systems are instrumental in dissecting the multifaceted functions of EDN3. These models range from genetically engineered rodents that allow for the study of EDN3's systemic effects to specialized cell lines that provide insights into its cell-specific signaling cascades.

Genetically Altered Rodent Models (e.g., Knockout, Conditional Loss-of-Function, Gain-of-Function)

Genetically altered rodent models have been fundamental in elucidating the physiological significance of EDN3.

Knockout Models: Mice with a targeted disruption of the Edn3 gene (knockout mice) have been instrumental in revealing its critical role in the development of neural crest-derived lineages. These mice exhibit defects in two primary cell populations: melanocytes and enteric neurons. The absence of functional EDN3 leads to a lack of pigmentation, resulting in a white coat color, and aganglionic megacolon, a condition characterized by the absence of nerve cells in the distal colon, which mirrors the human congenital disorder Hirschsprung's disease.

Conditional Loss-of-Function Models: To investigate the function of EDN3 signaling in specific cell types or at particular developmental stages, conditional knockout models are employed. While direct conditional knockout models for Edn3 are less common, studies have utilized mice with a conditional knockout of its primary receptor, the Endothelin B receptor (Ednrb), in specific cell lineages. For instance, creating a conditional knockout of Ednrb in neural crest cells allows researchers to study the specific roles of EDN3/EDNRB signaling in the development of the enteric nervous system and melanocytes, independent of its other systemic effects.

Gain-of-Function Models: In contrast to loss-of-function models, gain-of-function models involve the overexpression of a gene. Transgenic mice that overexpress EDN3 have been developed to study the consequences of excessive EDN3 signaling. These models can provide valuable information on the pathological roles of EDN3 in conditions where its expression may be abnormally elevated.

Interactive Table: Genetically Altered Rodent Models in this compound Research

| Model Type | Gene Targeted | Key Phenotype | Research Application |

| Knockout | Edn3 | White coat color, aganglionic megacolon | Studying the role of EDN3 in melanocyte and enteric neuron development. |

| Conditional Loss-of-Function (via receptor) | Ednrb | Cell-type specific defects in neural crest derivatives | Investigating the tissue-specific functions of EDN3 signaling. |

| Gain-of-Function | Edn3 | To be determined based on specific model | Understanding the pathological effects of EDN3 overexpression. |

Cell Line-Based Studies (e.g., 3T3-L1 Preadipocytes, Glioblastoma Stem Cells)

Cell line-based studies offer a controlled environment to investigate the molecular mechanisms of EDN3 signaling at the cellular level.

3T3-L1 Preadipocytes: The 3T3-L1 cell line is a well-established model for studying adipogenesis, the process of fat cell formation. Research has shown that EDN3 can influence the growth of these preadipocytes. Studies using 3T3-L1 cells have demonstrated that EDN3 stimulates their proliferation. nih.gov Interestingly, this effect appears to be mediated through the Endothelin A receptor (ETAR), rather than the expected Endothelin B receptor (ETBR). nih.gov These studies have also begun to map the downstream signaling pathways, implicating molecules such as AMPK, c-JUN, and STAT3 in the proliferative effects of EDN3 on these cells. nih.gov

Glioblastoma Stem Cells (GSCs): Glioblastoma is an aggressive form of brain cancer, and glioblastoma stem cells are thought to be critical for tumor initiation and recurrence. Studies have revealed that EDN3 is highly produced by GSCs and plays a crucial role in their maintenance through an autocrine signaling loop with its receptor, EDNRB. embopress.orgmaayanlab.cloudnih.gov Blocking this signaling pathway, either with an EDNRB antagonist or through RNA interference against EDN3, leads to apoptosis (programmed cell death) and impairs the tumor-forming capacity of GSCs. embopress.org These findings suggest that the EDN3/EDNRB signaling axis is a potential therapeutic target for glioblastoma. embopress.org

Molecular and Cellular Techniques for Studying this compound Signaling

A range of powerful molecular and cellular techniques are being applied to dissect the intricate details of EDN3 signaling pathways, from gene expression to protein function.

Transcriptome Sequencing and Differential Gene Expression Analysis

Understanding which genes are turned on or off in response to EDN3 signaling is crucial for elucidating its biological functions.

Transcriptome Sequencing (RNA-Seq) and Microarrays: High-throughput techniques like RNA-Seq and microarrays allow for the comprehensive analysis of gene expression changes in cells or tissues following EDN3 stimulation or in genetically modified models with altered EDN3 signaling. For example, microarray analysis has been used to assess the expression profile of endothelins and their receptors in endometrial cancer, revealing downregulation of EDN3. This approach can identify novel downstream targets and pathways regulated by EDN3.

Proteomic Approaches for Protein Expression and Phosphorylation Profiling

Proteomics allows for the large-scale study of proteins, including their expression levels and post-translational modifications, which are critical for signal transduction.

Protein Expression and Phosphorylation Profiling: Mass spectrometry-based proteomic and phosphoproteomic approaches are powerful tools to identify global changes in protein expression and phosphorylation in response to EDN3 signaling. Phosphorylation is a key mechanism by which protein function is regulated in signaling pathways. Studies on endothelin signaling in melanoma cells have utilized quantitative phosphoproteomics to map the phosphorylation changes that occur upon activation of the Endothelin B receptor. embopress.org This has led to the identification of numerous target phosphosites and responsive kinases, providing a detailed map of the signaling network. embopress.org In studies of 3T3-L1 preadipocytes, western blotting has been used to show that EDN3 increases the phosphorylation of specific proteins like AMPK, c-JUN, and STAT3. nih.gov

Gene Editing (e.g., CRISPR/Cas9) and RNA Interference Approaches

The ability to precisely manipulate genes and their expression is fundamental to understanding their function.

Gene Editing (e.g., CRISPR/Cas9): The CRISPR/Cas9 system is a revolutionary gene-editing tool that allows for the precise modification of DNA sequences in cells and organisms. crisprtx.com This technology can be used to create specific mutations in the EDN3 gene or its receptors to study the functional consequences of these changes. For example, CRISPR/Cas9 could be used to generate cell lines or animal models with specific point mutations in EDN3 that are associated with human diseases, allowing for detailed mechanistic studies.

RNA Interference (RNAi): RNA interference is a biological process in which RNA molecules inhibit gene expression or translation, by neutralizing targeted mRNA molecules. In research, small interfering RNAs (siRNAs) are commonly used to silence the expression of specific genes. This technique has been successfully applied in studies of glioblastoma stem cells, where siRNA targeting EDN3 was used to demonstrate its importance for cell survival and tumor-sphere formation. embopress.org This loss-of-function approach is a valuable tool for validating the role of EDN3 in various cellular processes.

Interactive Table: Molecular and Cellular Techniques in this compound Research

| Technique | Application in EDN3 Research | Key Findings/Potential |

| Transcriptome Sequencing (RNA-Seq) / Microarrays | Identification of genes regulated by EDN3 signaling. | Discovery of novel downstream targets and pathways. |

| Proteomics and Phosphoproteomics | Profiling changes in protein expression and phosphorylation upon EDN3 stimulation. | Mapping of the EDN3 signaling network and identification of key regulatory proteins. |

| Gene Editing (CRISPR/Cas9) | Creation of precise genetic modifications in the EDN3 gene or its receptors. | Modeling of disease-causing mutations and detailed functional analysis. |

| RNA Interference (RNAi) | Silencing of EDN3 gene expression to study loss-of-function phenotypes. | Validation of the role of EDN3 in cellular processes like survival and proliferation. |

Molecular Dynamics Simulations for Receptor-Ligand Interaction Elucidation

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to investigate the intricate interactions between this compound (ET-3) and its receptors at an atomic level. These simulations provide dynamic insights into the binding process, conformational changes, and the stability of the receptor-ligand complex, which are often difficult to capture through static experimental methods.

Given the challenge that the 3D structure of the endothelin-A receptor (ETAR) has not been fully elucidated experimentally, researchers have employed computational methods like homology modeling to construct its structure. nih.gov These models are often based on the known crystal structures of related G-protein-coupled receptors (GPCRs), such as the endothelin-B receptor (ETBR) complexed with ET-1. nih.gov

Once a structural model of the receptor is established, ET-3 is docked into its putative binding site. Subsequently, MD simulations are performed over extended periods, typically hundreds of nanoseconds, to observe the behavior of the complex in a simulated physiological environment. nih.gov These simulations allow for the analysis of various parameters:

Binding Stability: The root mean-square deviation (RMSD) of the protein and ligand atoms is calculated over the simulation time to assess the stability of the complex. A stable complex will show fluctuations around an equilibrium value. tandfonline.com

Binding Free Energy: Methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) approach are used to quantitatively estimate the binding affinity between ET-3 and its receptor. nih.govtandfonline.com Studies have used this approach to demonstrate that ET-1 has a greater binding free energy with ETAR than ET-3, which aligns with experimental binding affinity data. nih.gov

Key Residue Interactions: By analyzing the simulation trajectory, researchers can identify the specific amino acid residues in the receptor that form critical interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.govtandfonline.com This interaction energy analysis helps pinpoint the key residues responsible for selective binding. nih.gov

Through these detailed simulations, researchers can understand the molecular mechanisms that underpin the selective recognition of different endothelin isopeptides by their receptors, providing a foundation for the rational design of novel receptor antagonists. nih.govnih.gov

Quantitative Measurement of this compound in Biological Samples

The precise quantification of this compound (ET-3) in various biological matrices is crucial for understanding its physiological and pathological roles. The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized method for this purpose, offering high sensitivity and specificity. Several commercial ELISA kits are available for the detection of ET-3 in diverse sample types.

These kits are typically designed as competitive inhibition or sandwich ELISAs. fishersci.comanticorps-enligne.fr They are validated for use across multiple species, including human, mouse, and rat, and can be applied to a variety of biological fluids and tissues. antibodies-online.com The performance of these assays is characterized by their detection range and sensitivity, which are critical parameters for researchers.

| Parameter | Description | Example Value (Human) | Sample Types |

|---|---|---|---|

| Assay Type | The immunoassay format used for detection. | Competitive Inhibition / Sandwich ELISA | Serum, Plasma, Tissue Homogenates, Cell Culture Supernates, Cell Lysates |

| Detection Range | The concentration range within which the assay can accurately quantify the analyte. | 6.17-500 pg/mL fishersci.com | Serum, Plasma, Tissue Homogenates, Cell Culture Supernates, Other Biological Fluids fishersci.comantibodies-online.com |

| Sensitivity | The lowest concentration of the analyte that can be reliably distinguished from zero. | 2.46 pg/mL fishersci.com | Serum, Plasma, Tissue Homogenates, Cell Culture Supernates, Other Biological Fluids fishersci.comantibodies-online.com |

| Species Reactivity | The species for which the kit has been validated. | Human, Mouse, Rat antibodies-online.com | N/A |

The availability of these quantitative tools enables researchers to accurately measure ET-3 levels, facilitating studies on its role in diseases like Hirschsprung disease and Waardenburg syndrome, where its interaction with the endothelin receptor type B (EDNRB) is critical. wikipedia.org

Unraveling Complex Bidirectional Signaling Interactions

Recent research has uncovered complex and often bidirectional signaling interactions between this compound and other crucial signaling pathways, particularly in the context of development. A significant example is the interplay between ET-3 and Retinoic Acid (RA) signaling in the development of the enteric nervous system (ENS). plos.orgnih.gov

Studies on rat ENS precursor cells have demonstrated a novel bidirectional negative feedback loop between these two pathways. plos.org

RA on ET-3 Pathway: Treatment of ENS precursors with RA leads to a decrease in the expression of the this compound gene (EDN3) and its activating enzyme. plos.orgnih.gov This effect promotes glial proliferation and results in a higher percentage of glia compared to neurons, a change that occurs independently of EDNRB signaling. plos.org

ET-3 on RA Pathway: Conversely, activation of the EDNRB by ET-3 suppresses the RA signaling pathway. This is achieved by decreasing the mRNA expression of RA receptors β and γ and altering the expression of enzymes involved in RA synthesis and degradation. plos.orgnih.gov The downstream effect is reduced glial proliferation and a lower percentage of glia in the culture. nih.gov

This complex interaction suggests that ET-3 and RA have opposing effects on enteric glial development and coordinately regulate the fate of ENS precursors. plos.org

Furthermore, the function of ET-3 signaling is intertwined with the glial-derived neurotrophic factor (GDNF) pathway, another critical axis in ENS development. biorxiv.org Research indicates that ET-3/EDNRB signaling is required for cells to respond effectively to GDNF. It achieves this by expanding the population of GDNF receptor (Ret)-positive cells and supporting Ret function. biorxiv.org This highlights a hierarchical or synergistic relationship where endothelin signaling enables or enhances cellular responses to GDNF cues during migration to the hindgut. biorxiv.org

In a different biological context, the signaling of ET-3 in preadipocytes also reveals unique interactions. While ET-1 is known to regulate preadipocyte growth, studies show that ET-3 also induces proliferation through distinct upstream mechanisms, involving pathways such as AMPK, JAK2/STAT3, and SphK, while being independent of the PKC pathway that is utilized by ET-1. nih.gov

Identifying Novel Upstream Mechanisms of this compound Synthesis and Regulation

The synthesis of this compound, like other endothelin peptides, is a multi-step process that begins with a precursor protein. nih.gov The EDN3 gene encodes for a prepro-peptide, which is proteolytically cleaved to form proendothelin-3, also known as Big ET-3. nih.gov This precursor is then converted into the mature, biologically active 21-amino acid ET-3 peptide.

The primary enzyme responsible for this final conversion is Endothelin-Converting Enzyme-1 (ECE-1). nih.gov However, there is some debate regarding the precise contribution of ECE-1 to ET-3 synthesis in vivo, with evidence suggesting the existence of additional pathways. nih.gov One such proposed mechanism involves the Kell blood group protein (KELL), a neutral endopeptidase that may also cleave Big ET-3 to its active form. uniprot.org

The regulation of EDN3 gene expression is a critical upstream control point. Research has identified several factors and mechanisms that modulate its transcription:

Retinoic Acid (RA): As mentioned previously, RA has been shown to decrease the expression of the EDN3 gene in enteric nervous system precursors, acting as a negative regulator of its synthesis. plos.orgnih.gov

Epigenetic Silencing: In the context of cancer, epigenetic modifications can play a significant role. Frequent loss of this compound expression has been observed in human breast cancer, which is attributed to epigenetic inactivation of the EDN3 gene. wikipedia.org

These findings indicate that the production of this compound is tightly controlled at both the post-translational level, through the action of converting enzymes, and at the transcriptional level by signaling molecules and epigenetic mechanisms. Future research is aimed at further elucidating these pathways to understand how ET-3 synthesis is precisely regulated in different tissues and disease states.

Q & A

Q. How should researchers disclose potential conflicts of interest in ET-3 drug discovery studies?

- Methodological Answer : Follow ICMJE guidelines:

- Declare funding sources (e.g., pharmaceutical grants).

- Disclose patents or licensing agreements related to ET-3 therapeutics.

- Use blinded data analysis protocols to mitigate bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。